
5-Methoxyindan-1-one oxime
Overview
Description
5-Methoxyindan-1-one oxime is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
5-Methoxyindan-1-one oxime serves primarily as a lead compound in drug development . Oximes, in general, have been recognized for their roles as acetylcholinesterase reactivators and as therapeutics for various diseases . They have also been identified as metabolites in plants, facilitating processes important for plant growth and development. Furthermore, oximes have been developed for treating bacterial infections and have exhibited anti-inflammatory and anti-HIV activities .
Oximes as Kinase Inhibitors
Many oximes function as kinase inhibitors, capable of inhibiting over 40 different kinases, such as AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and Janus tyrosine kinase (JAK), among others . Their ability to inhibit multiple intracellular signal transduction pathways gives them therapeutic advantages over single-targeted inhibitors, making them a focus in antitumor drug research .
Quinone Methide Oximes
Arylcyanomethylenequinone oximes, a subgroup of quinone methides, possess a diverse range of biological properties, making them valuable in organic, pharmaceutical, and medicinal chemistry . These compounds have found applications in industry, including pharmaceutical and medical sectors, as components of photoresists, color filters, additives for rubber and plastic products, and as herbicides . They also serve as intermediates in synthesizing biologically active substances and can be used as antidotes and disinfectants .
Anticancer Activity of Indole-Based Oximes
Indole-based oximes and oxime ethers, particularly derivatives of indirubin, have been extensively studied for their anticancer activity . Indirubin, a bisindole alkaloid found in traditional Chinese medicine, has been effective in treating human acute promyelocytic leukemia (APL) . Specific compounds, such as compound 16 , have demonstrated potent inhibition of FLT3 kinase activity in vitro . Additionally, certain indirubin-5-carboxamide oxime derivatives have exhibited antiproliferative activity against LXFL529L cells . Moreover, compounds like 31 and 32 have shown selective inhibitory activities towards CDK1 and CDK2 and good anticancer activity against several cancer cell lines .
Other notable activities of Oximes
- Inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
- Anti-inflammatory agents .
- Anti-HIV agents that can inhibit HIV protease .
Table of Oximes and their Kinase targets
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Methoxyindan-1-one oxime with high purity?
- Methodological Answer : Synthesis requires strict adherence to safety protocols (e.g., PPE, fume hood use) to avoid exposure to intermediates like difluoromethylphenyl derivatives . Purity is ensured via recrystallization or chromatography, with characterization by NMR and HPLC. Limit synthesis batches to five compounds per manuscript to comply with journal guidelines; excess data should be in supplementary materials . For novel compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and purity metrics (≥95% by HPLC) .
Q. How should researchers characterize this compound to confirm structural identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts to NIST reference data for analogous oximes (e.g., 2-indanone oxime) .
- IR : Validate oxime (C=N-OH) and methoxy (C-O) functional groups .
- HPLC/MS : Confirm molecular weight and purity. Cross-reference with CAS Common Chemistry or EPA DSSTox for validation .
Report discrepancies in supplementary materials with detailed analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions often arise from stereoisomerism or impurities. Steps include:
Reproduce synthesis : Verify reaction conditions (solvent, temperature, catalysts) .
Advanced analytics : Use 2D NMR (COSY, HSQC) to distinguish isomers .
Reference standards : Compare with commercially available analogs (e.g., 5-Methoxyisatin) .
Q. What strategies optimize the reaction yield of this compound under varying conditions?
- Methodological Answer : Design a multivariate experimental framework:
- Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (25–80°C), and catalyst loading (e.g., pyridine for oximation) .
- DOE (Design of Experiments) : Use response surface methodology to identify optimal conditions .
- Scale-up challenges : Monitor exothermic reactions and byproduct formation using in-situ FTIR .
Report raw data in appendices and highlight statistically significant trends in the main text .
Q. How does the stability of this compound vary under long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Store at 2–8°C (short-term) vs. -20°C (long-term) with desiccants .
- Analytical checks : Monthly HPLC assays to detect degradation (e.g., hydrolysis to ketone) .
- Light sensitivity : Use amber vials to prevent photodegradation, as seen in methoxynaphthalene analogs .
Include degradation kinetics in supplementary tables .
Q. Data Presentation and Reproducibility
Q. What are the best practices for presenting spectral data of this compound in publications?
- Methodological Answer :
- Tables : Summarize key peaks (e.g., ¹H NMR δ 8.2 ppm for oxime proton) with assignments .
- Figures : Depict HRMS isotopic patterns and chromatograms with baseline resolution .
- Reproducibility : Share raw NMR/FID files and HPLC chromatograms in public repositories (e.g., Zenodo) .
Q. Ethical and Safety Considerations
Q. How should researchers handle waste containing this compound?
- Methodological Answer :
- Classification : Treat as toxic organic waste due to aromatic/oxime groups .
- Disposal : Partner with certified waste management firms; document protocols in supplementary materials .
- Spill response : Neutralize with activated carbon, not water, to prevent environmental leaching .
Q. Tables for Reference
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(5-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(9)11-12/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
ROZVRQXOAGSIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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